molecular formula C9H7N3O4 B15334800 2-Methyl-4-nitrobenzimidazole-6-carboxylic Acid

2-Methyl-4-nitrobenzimidazole-6-carboxylic Acid

Cat. No.: B15334800
M. Wt: 221.17 g/mol
InChI Key: UVPBCQHSNIWHFU-UHFFFAOYSA-N
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Description

2-Methyl-4-nitrobenzimidazole-6-carboxylic Acid is a heterocyclic aromatic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of a nitro group and a carboxylic acid moiety in this compound makes it a versatile intermediate in organic synthesis and pharmaceutical development.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-4-nitrobenzimidazole-6-carboxylic Acid typically involves the cyclization of 2-nitro-4-methylacetanilide. This process can be achieved through various methods, including:

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions: 2-Methyl-4-nitrobenzimidazole-6-carboxylic Acid undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The carboxylic acid moiety can be reduced to an alcohol.

    Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products Formed:

Scientific Research Applications

2-Methyl-4-nitrobenzimidazole-6-carboxylic Acid has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.

    Industry: Utilized in the production of dyes, pigments, and other functional materials.

Mechanism of Action

The mechanism of action of 2-Methyl-4-nitrobenzimidazole-6-carboxylic Acid involves its interaction with various molecular targets:

Comparison with Similar Compounds

Uniqueness: 2-Methyl-4-nitrobenzimidazole-6-carboxylic Acid is unique due to the presence of both nitro and carboxylic acid groups, which confer distinct chemical reactivity and biological activity. This combination makes it a valuable compound in various fields of research and industry.

Properties

Molecular Formula

C9H7N3O4

Molecular Weight

221.17 g/mol

IUPAC Name

2-methyl-7-nitro-3H-benzimidazole-5-carboxylic acid

InChI

InChI=1S/C9H7N3O4/c1-4-10-6-2-5(9(13)14)3-7(12(15)16)8(6)11-4/h2-3H,1H3,(H,10,11)(H,13,14)

InChI Key

UVPBCQHSNIWHFU-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(N1)C=C(C=C2[N+](=O)[O-])C(=O)O

Origin of Product

United States

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